molecular formula C7H13NO2 B3295344 3-Amino-3-cyclobutylpropanoic acid CAS No. 887584-53-4

3-Amino-3-cyclobutylpropanoic acid

Cat. No.: B3295344
CAS No.: 887584-53-4
M. Wt: 143.18 g/mol
InChI Key: BKTGHCWCUCSXIV-UHFFFAOYSA-N
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Description

3-Amino-3-cyclobutylpropanoic acid is an organic compound with the molecular formula C7H13NO2 It is a derivative of propanoic acid, featuring an amino group and a cyclobutyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-cyclobutylpropanoic acid can be achieved through multiple methods. One notable method involves the hydrogenation of 2-benzyl-3-cyclobutylisoxazolidin-5-one using palladium (II) hydroxide in ethanol under high pressure. The reaction mixture is subjected to hydrogen for several hours, followed by the removal of the catalyst and volatiles to obtain the product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for industrial purposes, ensuring the availability of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-3-cyclobutylpropanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The amino group can participate in substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Hydrogen gas in the presence of palladium catalysts is commonly employed.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce different amino derivatives .

Scientific Research Applications

3-Amino-3-cyclobutylpropanoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Amino-3-cyclobutylpropanoic acid involves its interaction with specific molecular targets and pathways. The amino group allows it to participate in various biochemical reactions, influencing metabolic pathways and protein synthesis. Detailed studies on its mechanism of action are still ongoing, but it is known to interact with enzymes and receptors involved in amino acid metabolism .

Comparison with Similar Compounds

  • 3-Amino-3-oxopropanoic acid
  • 3-Aminopropanoic acid
  • Cyclobutylpropanoic acid

Comparison: 3-Amino-3-cyclobutylpropanoic acid is unique due to the presence of both an amino group and a cyclobutyl ring, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

3-amino-3-cyclobutylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c8-6(4-7(9)10)5-2-1-3-5/h5-6H,1-4,8H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKTGHCWCUCSXIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Dihydroxypalladium (0.252 g, 1.794 mmol) was charged into a flask and flushed with nitrogen. Ethanol (30 mL) was added followed by a solution of 2-benzyl-3-cyclobutyl-isoxazolidin-5-one, 47a, (0.834 g, 3.605 mmol) in approximately 90 mL of ethanol. The reaction mixture was subjected to 50 psi of hydrogen for 4 hours. The pressure was vented and the catalyst was filtered off. All volatiles were removed at reduced pressure. 1H NMR shows the presence of starting material, 47a. The mixture was dissolved in approximately 100 mL of MeOH and added to 83 mg of 10% Pd/C that had been wet with 20 mL of MeOH. The mixture was subjected to 50 psi of H2 overnight. The pressure was vented and the catalyst was filtered off. All volatiles were removed at reduced pressure to afford 340 mg of product. The resulting crude residue was used without further purification: 1H NMR (400 MHz, d6-DMSO) δ 3.06-2.83 (m, 1H), 2.28 (ddd, J=23.7, 11.8, 7.7 Hz, 1H), 2.19-1.99 (m, 2H), 1.99-1.56 (m, 6H).
Name
2-benzyl-3-cyclobutyl-isoxazolidin-5-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
47a
Quantity
0.834 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
90 mL
Type
solvent
Reaction Step Four
Quantity
0.252 g
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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